Isotopic Purity and Mass Shift Advantage Over Ethyl 4-Chlorobutyrate-d4
Ethyl 4-Chlorobutyrate-d6 provides a +6 Da mass shift from the unlabeled analyte, which is double the +3 Da shift of its -d4 analog. This larger mass difference significantly reduces the risk of isotopic cross-talk, where the natural M+2 or M+3 isotopic peaks of the analyte interfere with the internal standard's quantifier ion, particularly at low concentrations. A minimum isotopic purity of 95% is specified for Ethyl 4-Chlorobutyrate-d6 , ensuring that the contribution from any residual unlabeled compound is less than 5%, a critical specification for achieving a low Lower Limit of Quantification (LLOQ) [1].
| Evidence Dimension | Isotopic Purity and Mass Shift |
|---|---|
| Target Compound Data | Minimum isotopic purity: 95% (specified) ; Mass shift: +6 Da |
| Comparator Or Baseline | Ethyl 4-Chlorobutyrate-d4: Mass shift: +3 Da; typical isotopic purity also >95% [1] |
| Quantified Difference | +3 Da larger mass shift for the -d6 analog, providing greater spectral separation. |
| Conditions | Vendor specification (CymitQuimica) for the -d6 compound; general principles of stable isotope labeling for LC-MS. |
Why This Matters
A larger mass shift and high isotopic purity are essential for minimizing interference and achieving the sensitive, accurate quantitation required for drug development and bioanalysis.
- [1] Springer, D. L., & Matuszewski, B. K. (2012). Internal Standards for Quantitative LC-MS Bioanalysis. In Handbook of LC-MS Bioanalysis (pp. 81-96). Springer, Boston, MA. View Source
